molecular formula C14H15N3O3 B2795668 1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one CAS No. 309739-06-8

1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one

Cat. No. B2795668
CAS RN: 309739-06-8
M. Wt: 273.292
InChI Key: RDCSGQHBMDVODV-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one, also known as 1-MNPQ, is a synthetic compound with a wide range of scientific research applications. It is a member of the quinoline family, and is composed of a core quinoline ring with an attached nitro group and a pyrrolidine ring. 1-MNPQ has been studied for its potential to be used in a variety of applications, including as a fluorescent probe, an inhibitor of enzymes, and a photosensitizer.

Scientific Research Applications

Synthesis and Cycloaddition Reactions

Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines, including those related to 1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one, through [3+2] cycloaddition reactions. This study highlights the potential for polar nature reactions and applications in medicine and industry (Żmigrodzka et al., 2022).

Methylation and Aqueous Reactions

Bunting and Meathrel (1974) researched methylation reactions of 4-nitroquinoline, leading to products related to 1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one. Their work provides valuable information on the behavior of these compounds in aqueous solutions (Bunting & Meathrel, 1974).

Antiproliferative Activity

Luque-Agudo et al. (2018) explored the antiproliferative activity of 2-glyco-3-nitro-1,2-dihydroquinolines, closely related to the chemical . Their findings indicate the potential for low micromolar range activity against human tumor cell lines (Luque-Agudo et al., 2018).

Synthesis and Applications in Medicine

Further supporting the relevance of this compound in medicinal chemistry, other studies have also investigated the synthesis and application of similar compounds in medical fields. These studies explore various synthetic methods and potential biological effects, underscoring the significance of 1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one in scientific research (Bermudez et al., 2011).

properties

IUPAC Name

1-methyl-3-nitro-4-pyrrolidin-1-ylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-15-11-7-3-2-6-10(11)12(16-8-4-5-9-16)13(14(15)18)17(19)20/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCSGQHBMDVODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one

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